N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide

Catalog No.
S12630031
CAS No.
M.F
C24H30N4O3
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}mor...

Product Name

N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide

IUPAC Name

N-[4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl]morpholine-4-carboxamide

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C24H30N4O3/c29-23(25-22-10-12-27(13-11-22)18-19-4-2-1-3-5-19)20-6-8-21(9-7-20)26-24(30)28-14-16-31-17-15-28/h1-9,22H,10-18H2,(H,25,29)(H,26,30)

InChI Key

WYRQVYLPUADWTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3)CC4=CC=CC=C4

N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which combines elements of piperidine and morpholine. This compound features a morpholine ring substituted at the 4-position with a carboxamide group, and it is further substituted with a phenyl group that carries a carbamoyl moiety linked to a benzylpiperidine. The structural formula can be represented as follows:

C20H26N2O2\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{2}

This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

The chemical reactivity of N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide can be characterized by several types of reactions:

  • Amide Formation: The carboxylic acid group can react with amines to form amides, which is integral in the synthesis of this compound.
  • Nucleophilic Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis, yielding the corresponding carboxylic acid and amine.

These reactions are significant for modifying the compound or exploring its derivatives.

N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide exhibits notable biological activities, particularly as a potential therapeutic agent. Preliminary studies suggest that it may act as a muscarinic receptor antagonist, which could be beneficial in treating conditions such as overactive bladder and other disorders involving cholinergic signaling. Its structural similarity to other known pharmacological agents enhances its potential efficacy in these applications.

The synthesis of N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide typically involves several key steps:

  • Synthesis of Benzylpiperidine: This can be achieved through the alkylation of piperidine with benzyl chloride.
  • Formation of the Carbamoyl Group: The benzylpiperidine can then react with isocyanates to introduce the carbamoyl functionality.
  • Coupling with Morpholine: The resulting intermediate is coupled with morpholine derivatives, followed by acylation to form the final product.

These synthetic pathways are crucial for producing this compound in a laboratory setting.

N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cholinergic receptors.
  • Research: It can be used in pharmacological studies to understand receptor interactions and signaling pathways.
  • Therapeutics: Its properties may allow for use in treating neurological disorders or conditions related to abnormal cholinergic activity.

Interaction studies involving N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide focus on its binding affinity and specificity towards various receptors. Investigations into its interaction with muscarinic receptors have shown promising results, indicating that it may selectively inhibit certain receptor subtypes while exhibiting minimal side effects compared to other agents. These studies are essential for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide. Here are some notable examples:

Compound NameStructureKey Features
1-BenzylpiperidineC_{16}H_{21}NCore piperidine structure without additional functional groups
MorpholineC_{4}H_{9}NOContains a morpholine ring but lacks additional substituents
N-(4-Fluorophenyl)-N-(1-benzylpiperidin-4-yl)butyramideC_{19}H_{24}F_{1}N_{2}OSimilar piperidine structure with fluorine substitution
N-(2-Methylphenyl)-N-(1-benzylpiperidin-4-yl)propanamideC_{19}H_{26}N_{2}OVariation in phenolic substitution affecting biological activity

Uniqueness

N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide is unique due to its specific combination of piperidine and morpholine structures along with the carbamoyl and phenolic substituents, which potentially enhance its receptor selectivity and pharmacological profile compared to similar compounds.

N-{4-[(1-Benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide is a heterocyclic organic compound characterized by a benzylpiperidine core linked to a phenylcarbamoyl group and a morpholine-4-carboxamide moiety. Its IUPAC name reflects this architecture:

  • Systematic Name: N-(4-{[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide.
  • Molecular Formula: Estimated as $$ \text{C}{24}\text{H}{28}\text{N}4\text{O}3 $$, derived from structural analogs such as 4-(1-benzylpiperidin-4-yl)morpholine ($$ \text{C}{16}\text{H}{24}\text{N}_2\text{O} $$) and extended by the phenylcarbamoyl and morpholine-carboxamide substituents.
  • Molecular Weight: Approximately 420.5 g/mol (calculated from the proposed formula).

The compound’s structure includes:

  • A 1-benzylpiperidin-4-yl group, a nitrogen-containing six-membered ring with a benzyl substituent.
  • A phenylcarbamoyl linker ($$ \text{-NH-C(=O)-} $$) bridging the piperidine and phenyl groups.
  • A morpholine-4-carboxamide terminus, featuring a six-membered ring with one oxygen and one nitrogen atom.

Key functional groups include the carboxamide ($$ \text{-CONH-} $$) and tertiary amine ($$ \text{-N-} $$) moieties, which influence solubility and binding interactions .

Historical Context in Medicinal Chemistry

Benzylpiperidine and morpholine derivatives have long been explored in drug development due to their pharmacokinetic and pharmacodynamic properties. For example:

  • Piperidine scaffolds are prevalent in antipsychotics and analgesics, leveraging their ability to cross the blood-brain barrier .
  • Morpholine rings enhance aqueous solubility and modulate target affinity, as seen in kinase inhibitors and antimicrobial agents .

The integration of these motifs in N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide suggests its potential as a multi-target ligand. Similar compounds, such as sigma receptor ligands described in patent literature, demonstrate activity in neurological disorders and cancer . The benzylpiperidine moiety, in particular, is a common intermediate in synthesizing receptor modulators, as evidenced by methods for N-benzyl-4-piperidinecarboxaldehyde production .

Significance in Heterocyclic Compound Research

The compound exemplifies the strategic fusion of nitrogen- and oxygen-containing heterocycles, a focus area in modern drug design:

  • Piperidine-morpholine hybrids offer conformational flexibility, enabling optimization of steric and electronic interactions with biological targets.
  • The carbamoyl linker introduces hydrogen-bonding capabilities, critical for stabilizing protein-ligand complexes .

Research on analogous structures, such as pyrazole-chromene hybrids , underscores the importance of heterocyclic diversity in addressing drug resistance and improving selectivity. This compound’s design aligns with trends toward polypharmacology, where multi-heterocyclic architectures target multiple pathways simultaneously.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

422.23179083 g/mol

Monoisotopic Mass

422.23179083 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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